![molecular formula C14H11N3O2S B2414595 N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 955702-29-1](/img/structure/B2414595.png)
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
“N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” is a compound with a molecular weight of 208.24 . Another related compound is “(4-methylthiazol-2-yl)methanamine” with a molecular formula of C5H8N2S .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione 1 and corresponding Benzoyl Chloride .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .
Chemical Reactions Analysis
These compounds have been synthesized and investigated for their antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like NMR, FTIR, and elemental analysis .
Scientific Research Applications
Antioxidant Properties
The compound has demonstrated antioxidant activity. Specifically, one derivative, compound 3h , exhibited significant antioxidant properties with an IC50 value of 141.9 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
Antibacterial Activity
Two derivatives, compounds 3d and 3h , were identified as significant bacterial inhibitors. These compounds may have potential applications in combating bacterial infections . Antibacterial agents are essential for addressing antibiotic-resistant strains and maintaining public health.
Antifungal Properties
Compound 3a: displayed potent fungicidal activity, with a zone of inhibition up to 24 mm. This result was comparable to the positive control (Terbinafine), suggesting its potential as an antifungal agent . Antifungal compounds are critical for treating fungal infections and maintaining crop health.
α-Glucosidase Inhibition
The compound was evaluated for its effect on α-glucosidase activityCompound 3h exhibited the highest enzyme inhibition activity (IC50 = 134.4 µg/mL), followed by compound 3c (IC50 = 157.3 µg/mL) . α-Glucosidase inhibitors are relevant in managing diabetes and related metabolic disorders.
Multi-Target Ligands
Molecular docking studies revealed that most derivatives of this compound act as multi-target ligands. Their ability to interact with multiple biological targets makes them promising lead molecules for further drug development . These findings suggest potential applications in personalized medicine and disease-specific treatments.
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities . They have been synthesized and investigated for their antibacterial activity , indicating potential targets within bacterial cells.
Mode of Action
It’s worth noting that thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition or destruction.
Biochemical Pathways
Given the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Result of Action
Based on the antibacterial activity of similar thiazole derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-20-14(16-9)17-12(18)13-15-7-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFAPJLTRLDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide |
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